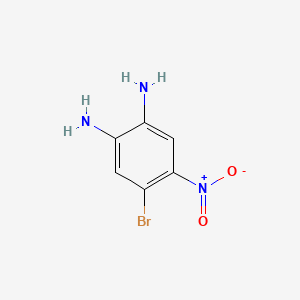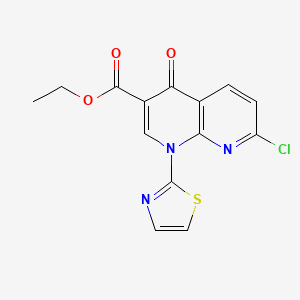
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as Boc-D-β-hydroxyaspartate (Boc-D-β-HASP), is a naturally occurring amino acid that was first isolated from the fungus Aspergillus niger in the late 1940s. It is a derivative of the amino acid L-aspartic acid, and is an important intermediate in the biosynthesis of other amino acids and peptides. Boc-D-β-HASP has a wide variety of applications in biochemistry, medicine, and biotechnology, and is an important tool in the study of enzyme kinetics and protein structure.
Applications De Recherche Scientifique
Photocatalytic Enhancements
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has been implicated in the study of photocatalytic materials, particularly in the modification of (BiO)2CO3 (BOC)-based photocatalysts. Research has demonstrated the potential of BOC in fields like healthcare and photocatalysis due to its unique intergrowth texture and wide bandgap, which, however, limits its visible light absorption. Modification strategies to enhance BOC's visible light-driven photocatalytic performance have included metal/BOC heterojunctions and doping with nonmetals such as carbon and nitrogen. These modifications aim to exploit the photocatalytic properties for environmental remediation and energy applications, showcasing the material's multifunctional capabilities (Ni et al., 2016).
Therapeutic Potentials
In the realm of therapeutics, Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has been connected to the synthesis and therapeutic activities of boswellic acids (BAs). BAs, derived from the resin of the Boswellia serrata tree, have shown potential in treating various cancers and inflammatory diseases. The modification at specific functional groups of BAs has led to synthetic derivatives with increased anticancer and anti-inflammatory activities, highlighting the role of chemical synthesis in enhancing natural compounds' therapeutic efficacy (Hussain et al., 2017).
Boronic Acid Compounds in Medicine
The study of boronic acid compounds, including Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, has expanded into medicinal applications. Boronic acids have been identified as key components in the development of new drugs due to their ability to enhance drug potency and improve pharmacokinetic profiles. Five boronic acid drugs have been approved by regulatory bodies, with several others in clinical trials. This underscores the growing importance of boronic acids in drug discovery and the potential for new therapeutic agents (Plescia & Moitessier, 2020).
Propriétés
IUPAC Name |
(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)


![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)



![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)